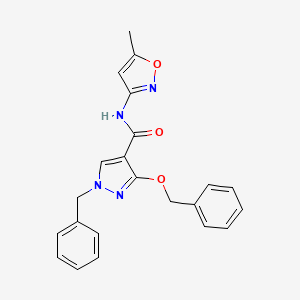

![molecular formula C13H10ClN3O B2378827 3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide CAS No. 301194-08-1](/img/structure/B2378827.png)

3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

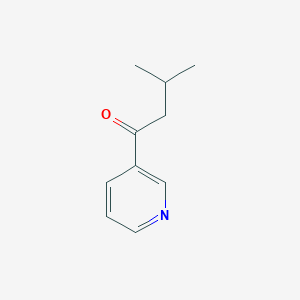

3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its unique physiochemical properties and potential applications in various fields. It has a molecular formula of C13H10ClN3O .

Synthesis Analysis

The synthesis of a similar compound, 4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been described in the literature . Nicotinaldehyde was added to a stirred suspension of 4-chlorobenzohydrazide in ethanol, and the mixture was heated under reflux for 1 hour. On cooling, the precipitated crude product was filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the title compound .Molecular Structure Analysis

The crystal structure of a similar compound, 4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 19.0933(2) Å, b = 23.0910(3) Å, c = 10.6831(2) Å, and β = 90.064(1)° .Applications De Recherche Scientifique

Spectroscopy and Dynamic Properties

- Configurational Dynamics : A derivative from 2-pyridinecarboxaldehyde, closely related to 3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide, shows E/Z isomerization induced by ultraviolet radiation. This property is significant for potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Interaction with Proteins

- Protein Binding : A novel hydrazone, closely related to the compound , has been used as a chemical probe to investigate the interaction with serum albumin. This study aids in understanding the static quenching mechanism in protein-ligand interactions (Tian et al., 2012).

Fluorescence and Photoluminescence

- Blue Fluorescence in Zinc(II) Complexes : Two tridentate pyridinyl-hydrazone zinc(II) complexes exhibit intense blue fluorescence in the solid state due to the Aggregation-Induced Emission (AIE) effect. These properties make them promising as fluorophore dopants for blue emissive layers (Diana et al., 2019).

Sensing and Detection Applications

- Praseodymium(III) Microsensor : A highly selective and sensitive praseodymium(III) microsensor was developed using a derivative of this compound. It exhibits a Nernstian response in a wide concentration range, making it valuable for metal ion detection (Ganjali et al., 2007).

Propriétés

IUPAC Name |

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAILPIJQPUTRD-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)

![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)

![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)

![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)